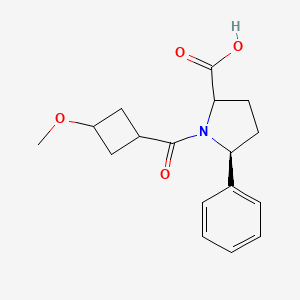![molecular formula C18H24N2O6S B7343430 2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7343430.png)
2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid, also known as OSPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. OSPB is a sulfonamide-based inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body.
作用機序
2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid works by inhibiting the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and protons. Carbonic anhydrase plays a crucial role in regulating acid-base balance in the body, and its inhibition can lead to a decrease in intraocular pressure in the eye.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase, this compound has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid is its specificity for carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations as well. For example, it has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid. One area of interest is the development of new drugs based on this compound that can be used to treat a variety of diseases. Another area of interest is the study of the neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid involves several steps. The first step is the synthesis of 4-(aminomethyl)piperidine-1-carboxylic acid, which is then reacted with 4-fluorobenzenesulfonyl chloride to yield 4-(aminomethyl)piperidine-1-carboxylic acid 4-fluorobenzenesulfonate. This intermediate is then reacted with 3-(bromomethyl)oxane to yield this compound.
科学的研究の応用
2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid has been studied for its potential applications in a variety of scientific fields. One of the main areas of research has been in the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure in the eye. This makes this compound a potential candidate for the development of new glaucoma medications.
特性
IUPAC Name |
2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c21-17(19-14-4-3-11-26-12-14)13-7-9-20(10-8-13)27(24,25)16-6-2-1-5-15(16)18(22)23/h1-2,5-6,13-14H,3-4,7-12H2,(H,19,21)(H,22,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUAMTWCLWTRX-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-4-cyclopropyl-1-[1-(difluoromethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343354.png)
![(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7343358.png)
![(3S,4S)-4-cyclopropyl-1-[1-(oxan-4-yl)pyrazole-3-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343365.png)
![5-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7343370.png)

![3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid](/img/structure/B7343391.png)
![(2S,3S,5S)-5-[(2-fluorophenyl)methyl-(2-methylpropyl)carbamoyl]-3-methyloxolane-2-carboxylic acid](/img/structure/B7343398.png)
![(5S)-1-[1-(difluoromethyl)pyrazole-4-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7343406.png)
![2-[2-fluoro-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]propanoic acid](/img/structure/B7343409.png)
![6-[[(1R,2S)-2-methyl-2-propan-2-yloxycyclopropyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7343429.png)
![1-[2-[(2S,4R)-2-(2-methoxyphenyl)-4-methylpiperidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid](/img/structure/B7343438.png)
![(2R,3R,5R)-5-[benzyl(2-methylprop-2-enyl)carbamoyl]-3-methyloxolane-2-carboxylic acid](/img/structure/B7343442.png)

![(2S,3S,5S)-5-[(4-ethoxy-2-fluorophenyl)carbamoyl]-3-methyloxolane-2-carboxylic acid](/img/structure/B7343445.png)